1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
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Description
1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone, also known as MNP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNP is a member of the pyrimidine family of compounds, which are widely used in medicinal chemistry and drug discovery.
Scientific Research Applications
Antibacterial Agents
Synthesis and Characterization: This compound can be synthesized and characterized for its potential as an antibacterial agent. Similar structures have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria .
Mechanism of Action: The antibacterial activity could be attributed to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, leading to cell death.
Anti-HIV Agents
Drug Development: Derivatives of similar pyrimidinyl compounds have been explored for their anti-HIV activity . This compound could be a candidate for developing new anti-HIV drugs.
Targeted Therapy: It may work by inhibiting the replication of HIV-1 and HIV-2 strains in acutely infected cells, offering a targeted therapeutic approach.
Metal Complex Formation
Coordination Chemistry: The compound’s structure suggests it could form dinuclear metal (II) complexes, which are of interest in coordination chemistry .
properties
IUPAC Name |
1-[6-methyl-2,4-bis(3-nitrophenyl)-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-11-17(12(2)24)18(13-5-3-7-15(9-13)22(25)26)21-19(20-11)14-6-4-8-16(10-14)23(27)28/h3-10,18-21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRJQHPTJDECOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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